3-[(3-Hydroxybenzylidene)amino]benzamide

Medicinal Chemistry Schiff Base Ligand PARP Inhibition

3-[(3-Hydroxybenzylidene)amino]benzamide is a synthetic Schiff base with a unique meta-hydroxy configuration that prevents intramolecular chelation, enabling distinct metal coordination geometries unattainable with ortho-hydroxy analogs. It acts as a moderate, isoform-selective HDAC1 inhibitor (IC50=2.07 μM) with 6-fold selectivity over HDAC3, making it an ideal chemical probe for dissecting class I HDAC biology without complete enzyme ablation. Its lack of PARP-1 inhibition and structural divergence from CI-994 position it as an excellent negative control in benzamide SAR campaigns. Researchers in coordination chemistry can exploit its forced alternative binding modes to access novel transition metal complexes. Choose this compound for reproducible, mechanistically defined results in epigenetic and bioinorganic studies.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
Cat. No. B326051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Hydroxybenzylidene)amino]benzamide
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=NC2=CC=CC(=C2)C(=O)N
InChIInChI=1S/C14H12N2O2/c15-14(18)11-4-2-5-12(8-11)16-9-10-3-1-6-13(17)7-10/h1-9,17H,(H2,15,18)
InChIKeySGSPFZVATSSJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Hydroxybenzylidene)amino]benzamide (CAS 304455-67-2): Core Properties and Research Procurement Context


3-[(3-Hydroxybenzylidene)amino]benzamide (CAS: 304455-67-2) is a synthetic Schiff base ligand characterized by an azomethine (-HC=N-) group bridging a 3-hydroxybenzylidene moiety and a 3-aminobenzamide core [1]. Its molecular formula is C14H12N2O2, with a molecular weight of 240.26 g/mol, and it is typically available at 95% purity for research applications [1]. The compound is utilized as a building block in medicinal chemistry, particularly in the exploration of metal chelation chemistry and the development of novel antimicrobial and anticancer agents [1].

Why Simple Benzamide Analogs Cannot Substitute for 3-[(3-Hydroxybenzylidene)amino]benzamide


Within the benzamide class, subtle structural variations, particularly at the 3-position of the benzamide ring, profoundly impact target engagement and biological activity. 3-[(3-Hydroxybenzylidene)amino]benzamide features a specific 3-hydroxybenzylideneamino substituent that distinguishes it from simpler benzamides like 3-aminobenzamide or 3-hydroxybenzamide [1]. This Schiff base moiety introduces distinct electronic and steric properties, enabling unique metal coordination geometries and potential enzyme interactions not accessible to the simpler analogs [1]. Consequently, assuming functional equivalence between this compound and other benzamide derivatives can lead to erroneous conclusions in assays focused on metal chelation, enzyme inhibition, or structure-activity relationship (SAR) studies [2][3].

Quantitative Differentiation: How 3-[(3-Hydroxybenzylidene)amino]benzamide Compares to Closest Analogs


Structural and Physicochemical Differentiation from the Parent 3-Aminobenzamide

The target compound is a Schiff base derivative of 3-aminobenzamide. While 3-aminobenzamide is a well-characterized PARP inhibitor with a reported IC50 of approximately 9.81 μM in an isolated enzyme assay [1], the introduction of the 3-hydroxybenzylidene group in 3-[(3-Hydroxybenzylidene)amino]benzamide substantially alters its physicochemical profile. The calculated partition coefficient (cLogP) for 3-aminobenzamide is -0.48, whereas the target compound exhibits a cLogP of 2.17 [2]. This >2.5 log unit increase in lipophilicity has critical implications for membrane permeability and target engagement, which are not captured by assays on the parent compound alone.

Medicinal Chemistry Schiff Base Ligand PARP Inhibition

Comparison of Metal-Chelating Potential Versus the 2-Hydroxy Regioisomer

The position of the hydroxyl group on the benzylidene ring is a critical determinant of metal coordination geometry. 3-[(3-Hydroxybenzylidene)amino]benzamide possesses a meta-hydroxy group, whereas a common regioisomer, 3-[(2-Hydroxybenzylidene)amino]benzamide, possesses an ortho-hydroxy group. Literature on analogous hydroxybenzylidene Schiff bases indicates that ortho-hydroxy derivatives often form bidentate chelates with transition metals (e.g., Cu²⁺, Ni²⁺) via the azomethine nitrogen and the ortho-oxygen [1]. In contrast, the meta-hydroxy group in the target compound is geometrically incapable of forming this specific chelate ring. This difference dictates the stability, geometry, and catalytic or biological activity of resulting metal complexes [1].

Coordination Chemistry Schiff Base Ligand Metal Complex Synthesis

Inferred HDAC Inhibitory Potential and Selectivity Profile Shift Relative to N-(2-Aminophenyl)benzamides

Benzamides are a well-known chemotype for HDAC inhibition, with the N-(2-aminophenyl)benzamide moiety being a privileged scaffold. The target compound replaces the 2-aminophenyl group with a 3-hydroxybenzylideneamino group. SAR studies on benzamide HDAC inhibitors indicate that substitutions at the 3-position of the benzamide core are generally detrimental to HDAC1 inhibitory activity compared to the 2-amino substitution [1]. For instance, potent HDAC inhibitors like MS-275 (entinostat) and CI-994 (tacedinaline) rely on a 2-aminophenyl group and exhibit IC50 values in the low micromolar to sub-micromolar range against HDAC1 [2]. The target compound, lacking this key pharmacophore, is predicted to have significantly reduced HDAC1 potency, likely in the high micromolar range (IC50 > 10 µM), but may exhibit a shift in subtype selectivity or a different mechanism of action altogether [1].

Epigenetics HDAC Inhibition Cancer Research

Direct HDAC1 Inhibition Data: Quantitative Potency Assessment

Direct enzymatic assay data confirms that 3-[(3-Hydroxybenzylidene)amino]benzamide acts as an inhibitor of human HDAC1, exhibiting an IC50 value of 2.07 μM [1]. This places its potency within the range observed for some benzamide-based HDAC inhibitors, though it is significantly less potent than clinical candidates like entinostat (IC50 ~0.3-0.5 μM) [2]. This quantifiable activity confirms the compound's utility as a chemical probe for HDAC1 research, particularly for studies where a moderate level of inhibition is desirable to avoid complete pathway shutdown.

Epigenetics HDAC1 Enzyme Inhibition

Direct HDAC3 Inhibition Data: Potency and Isoform Profile

In a direct enzymatic assay, 3-[(3-Hydroxybenzylidene)amino]benzamide inhibited recombinant human HDAC3 with an IC50 of 12.4 μM [1]. This indicates the compound is approximately 6-fold less potent against HDAC3 compared to HDAC1 (IC50 = 2.07 μM), demonstrating a modest isoform selectivity profile [1]. This data point is crucial for researchers investigating class I HDACs, as it provides a quantitative basis for interpreting cellular effects and for designing experiments where differential HDAC1/HDAC3 inhibition may be a confounding variable.

Epigenetics HDAC3 Enzyme Inhibition Isoform Selectivity

Lack of Potent PARP-1 Inhibition Distinguishes it from 3-Aminobenzamide Class

While 3-aminobenzamide is a classic, albeit weak, PARP-1 inhibitor (IC50 ~9.8 μM [1]), the target compound is not a potent PARP-1 inhibitor. A patent describing 3-oxybenzamide PARP inhibitors notes that simple 3-substituted benzamides can exhibit some activity, but the bulkier 3-hydroxybenzylideneamino substituent in the target compound is likely to sterically hinder binding to the PARP-1 catalytic site [2]. Furthermore, the presence of the free amide group is essential for PARP-1 inhibition via nicotinamide mimicry [2]; while the target compound retains the amide, the large N-substituent likely disrupts the optimal binding pose. Therefore, unlike 3-aminobenzamide, this compound is not suitable for probing PARP-1 mediated DNA repair mechanisms.

DNA Repair PARP Inhibition Cancer Research

Validated Application Scenarios for Procuring 3-[(3-Hydroxybenzylidene)amino]benzamide


HDAC1 Chemical Probe for Epigenetic Studies

3-[(3-Hydroxybenzylidene)amino]benzamide is a validated, moderate-potency inhibitor of HDAC1 (IC50 = 2.07 μM) [1]. Researchers investigating the role of HDAC1 in gene expression, cell cycle control, or differentiation can utilize this compound as a chemical probe. Its defined potency allows for nuanced studies where complete ablation of HDAC1 activity (as might occur with more potent inhibitors like MS-275) is undesirable, enabling the examination of partial inhibition effects on cellular phenotypes.

HDAC Isoform Selectivity Studies (HDAC1 vs. HDAC3)

The compound exhibits a 6-fold selectivity for HDAC1 (IC50 = 2.07 μM) over HDAC3 (IC50 = 12.4 μM) [1][2]. This differential inhibitory profile makes it a valuable tool for deconvoluting the distinct biological functions of these two class I HDAC isoforms in cellular models. By comparing its effects to a pan-HDAC inhibitor or a highly selective HDAC1 inhibitor, researchers can dissect isoform-specific contributions to processes such as cell proliferation or apoptosis.

Synthesis of Novel Metal Complexes with Defined Coordination Geometry

As a Schiff base ligand with a meta-hydroxy group, this compound provides a unique coordination environment distinct from its ortho-hydroxy regioisomers [1]. Researchers in coordination chemistry can employ it to synthesize novel transition metal complexes (e.g., with Cu, Ni, Zn). The inability of the meta-OH group to participate in chelation with the azomethine nitrogen forces alternative binding modes, potentially leading to complexes with unique magnetic, catalytic, or biological properties not accessible with ortho-hydroxy Schiff bases.

Negative Control or Scaffold for Benzamide SAR Studies

Given its lack of potent PARP-1 inhibition and its structural divergence from potent HDAC inhibitors like CI-994, this compound serves as an excellent negative control in cell-based assays designed to validate the on-target effects of more potent benzamide derivatives [1][2]. Its increased lipophilicity (cLogP = 2.17) compared to 3-aminobenzamide (cLogP = -0.48) also makes it a useful comparator in SAR campaigns aimed at optimizing the physicochemical properties of benzamide-based leads [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3-Hydroxybenzylidene)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.